Potassium (1-(tert-butoxycarbonyl)-1,4,5,6-tetrahydropyridin-3-yl)trifluoroborate
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Overview
Description
Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide is a complex organic compound that features a trifluoroborate group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide typically involves the following steps:
Protection of the amine group: The amine group in the precursor molecule is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the trifluoroborate group: The protected amine is then reacted with a boron reagent, such as potassium trifluoroborate, under suitable conditions to form the desired trifluoroboranuide compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroborate group.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases like potassium tert-butoxide.
Deprotection: Reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are used.
Major Products Formed
Substitution reactions: The major products depend on the nucleophile used in the reaction.
Deprotection reactions: The primary product is the free amine after removal of the Boc group.
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide has several applications in scientific research:
Organic synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material science: It can be used in the preparation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to participate in substitution reactions. The Boc protecting group provides stability during synthetic transformations and can be removed under specific conditions to reveal the reactive amine group .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis.
Potassium trifluoroborate: A reagent used in Suzuki-Miyaura coupling reactions.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}trifluoroboranuide is unique due to the combination of the Boc protecting group and the trifluoroborate group, which provides both stability and reactivity in synthetic applications .
Properties
Molecular Formula |
C10H16BF3KNO2 |
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Molecular Weight |
289.15 g/mol |
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridin-5-yl]boranuide |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1 |
InChI Key |
DQLOPCBNRHIOLU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN(CCC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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